(Z)-N-(5/'-Adenosyl)-2-butene-1,4-diamine (Z)-N-(5/'-Adenosyl)-2-butene-1,4-diamine
Brand Name: Vulcanchem
CAS No.: 134998-66-6
VCID: VC0166625
InChI: InChI=1S/C14H21N7O3/c15-3-1-2-4-17-5-8-10(22)11(23)14(24-8)21-7-20-9-12(16)18-6-19-13(9)21/h1-2,6-8,10-11,14,17,22-23H,3-5,15H2,(H2,16,18,19)/b2-1-/t8-,10-,11-,14-/m1/s1
SMILES: C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)CNCC=CCN)O)O
Molecular Formula: C14H21N7O3
Molecular Weight: 335.368

(Z)-N-(5/'-Adenosyl)-2-butene-1,4-diamine

CAS No.: 134998-66-6

Main Products

VCID: VC0166625

Molecular Formula: C14H21N7O3

Molecular Weight: 335.368

(Z)-N-(5/'-Adenosyl)-2-butene-1,4-diamine - 134998-66-6

CAS No. 134998-66-6
Product Name (Z)-N-(5/'-Adenosyl)-2-butene-1,4-diamine
Molecular Formula C14H21N7O3
Molecular Weight 335.368
IUPAC Name (2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Standard InChI InChI=1S/C14H21N7O3/c15-3-1-2-4-17-5-8-10(22)11(23)14(24-8)21-7-20-9-12(16)18-6-19-13(9)21/h1-2,6-8,10-11,14,17,22-23H,3-5,15H2,(H2,16,18,19)/b2-1-/t8-,10-,11-,14-/m1/s1
Standard InChIKey DORFQICIWFRTTO-ZVRKEXNHSA-N
SMILES C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)CNCC=CCN)O)O
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator